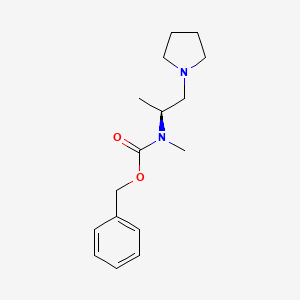

(S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-methyl-N-[(2S)-1-pyrrolidin-1-ylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-14(12-18-10-6-7-11-18)17(2)16(19)20-13-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLKSFOHRPUQLI-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301132980 | |

| Record name | Carbamic acid, methyl[(1S)-1-methyl-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-79-6 | |

| Record name | Carbamic acid, methyl[(1S)-1-methyl-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, methyl[(1S)-1-methyl-2-(1-pyrrolidinyl)ethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301132980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of benzylamine with methyl (1-(pyrrolidin-1-yl)propan-2-yl)carbamate under specific conditions to yield the desired product . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Group

The benzyl carbamate moiety undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for introducing diverse functional groups:

The benzyl group’s lability allows selective removal without affecting the pyrrolidine ring or carbamate. For example, hydrogenolysis generates (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)amine, a key intermediate in bioactive molecule synthesis .

Carbamate Hydrolysis and Transesterification

The carbamate group participates in hydrolysis and transesterification:

| Reaction | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | CO₂, methanol, and primary amine |

| Transesterification | Alcohol (ROH), catalytic acid | New carbamate derivatives (e.g., ethyl) |

Hydrolysis under acidic conditions cleaves the carbamate into methanol and the corresponding amine, while transesterification enables the introduction of alternative ester groups.

Pyrrolidine Ring Functionalization

The pyrrolidine ring exhibits reactivity typical of secondary amines:

| Reaction | Conditions | Application |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | Quaternary ammonium salts |

| Acylation | Acetyl chloride, pyridine | Amide derivatives for drug scaffolds |

Alkylation at the pyrrolidine nitrogen enhances lipophilicity, a strategy used to optimize pharmacokinetic properties in drug candidates.

Stereochemical Considerations

The (S)-configuration at the chiral center influences reactivity. For instance, enzymatic hydrolysis may show enantioselectivity, though specific data for this compound requires further study .

Scientific Research Applications

Neurological Disorders

Research indicates that (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate may act as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders such as depression and anxiety.

Case Study:

A study published in Neuropharmacology examined the effects of this compound on serotonin receptors, revealing promising results in enhancing serotonin transmission, which is crucial for mood regulation .

Anticancer Activity

Preliminary investigations have shown that (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound significantly reduced cell viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of glucosylceramide synthase (GCS), an enzyme implicated in the biosynthesis of glycosphingolipids. Inhibition of GCS may have therapeutic implications for diseases such as Gaucher's disease and other lysosomal storage disorders.

Case Study:

Research highlighted in a patent application showed that derivatives of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate effectively inhibited GCS activity, leading to decreased levels of glucosylceramide in cellular models .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile is essential for safe application. Safety data sheets indicate that (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate may cause skin and eye irritation upon exposure . Further studies are necessary to assess long-term toxicity and safety in clinical settings.

Mechanism of Action

The mechanism of action of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Similarities and Key Differences

The table below highlights structural features of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate and related compounds:

Key Observations :

- Pyrrolidine vs. Pyrrolidinone: Unlike 27a, which contains a pyrrolidinone (oxidized pyrrolidine), the target compound retains a pyrrolidine ring. This difference impacts hydrogen-bonding capacity and metabolic stability .

- Solubility: 1-Methyl-2-pyrrolidinone (CAS 872-50-4) is a polar aprotic solvent, whereas the target compound’s lipophilicity is higher due to its benzyl group .

Stereochemical Considerations

The (S)-configuration at the propan-2-yl center distinguishes this compound from racemic mixtures or (R)-enantiomers. For example, 27a features multiple (S)-configured centers, which are essential for its bioactivity; similar stereospecific effects may apply to the target compound .

Biological Activity

(S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate can be represented as follows:

This compound features a pyrrolidine ring, which is known for its role in various biological activities, particularly in neuropharmacology.

Research indicates that (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate may exert its biological effects through several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis in mammalian cells, potentially leading to cytotoxic effects in tumor cells .

- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties, stimulating the proliferation and differentiation of neuronal cells .

- Modulation of Receptors : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Biological Activity Data

The following table summarizes key findings related to the biological activity of (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate and its analogs:

| Activity | Effect | Reference |

|---|---|---|

| Protein Synthesis Inhibition | Significant cytotoxicity in tumor cells | |

| Neuroprotection | Enhanced neuronal differentiation | |

| Antiseizure Activity | Potent effects in vivo |

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of pyrrolidine derivatives, (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate was tested against several cancer cell lines. The results indicated a notable reduction in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to the inhibition of protein synthesis pathways, similar to other known inhibitors .

Case Study 2: Neurological Impacts

A separate investigation focused on the neuroprotective effects of compounds related to (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate. In this study, the compound was administered to animal models exhibiting seizure activity. Results showed a significant decrease in seizure frequency and severity, indicating its potential as an antiseizure medication .

Q & A

Basic: What are the key synthetic routes for preparing (S)-benzyl methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate?

The synthesis typically involves multi-step protocols, including carbamate formation and stereochemical control. A common approach is the coupling of pyrrolidine derivatives with carbamate precursors under nucleophilic conditions. For example, in analogous syntheses, 2-pyrrolidin-1-yl-benzaldehyde intermediates are synthesized via nucleophilic aromatic substitution (SNAr) using dialkylamines (e.g., pyrrolidine) and activated aromatic aldehydes in DMF at 150°C for 20 hours, followed by extraction and purification . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts, as seen in the synthesis of tert-butyl carbamate derivatives via resolution of diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.